molecular formula C19H17N5O2 B12982146 6,7-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine

6,7-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine

Cat. No.: B12982146
M. Wt: 347.4 g/mol
InChI Key: FSKWVQYXXLTRRM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its quinazoline core, which is a common scaffold in many biologically active molecules. The presence of methoxy groups and a pyrazole moiety further enhances its chemical diversity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of methoxy groups at the 6 and 7 positions. The pyrazole moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6,7-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-anilinoquinoline: Another quinazoline derivative with similar structural features but different biological activities.

    6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: A compound with a triazole moiety instead of a pyrazole, showing different pharmacological properties.

Uniqueness

6,7-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine is unique due to its specific combination of functional groups and its ability to inhibit multiple molecular targets. This makes it a versatile compound for various scientific and therapeutic applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

6,7-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)quinazolin-4-amine

InChI

InChI=1S/C19H17N5O2/c1-25-16-8-13-15(9-17(16)26-2)20-11-21-19(13)22-18-10-14(23-24-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,20,21,22,23,24)

InChI Key

FSKWVQYXXLTRRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=NNC(=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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